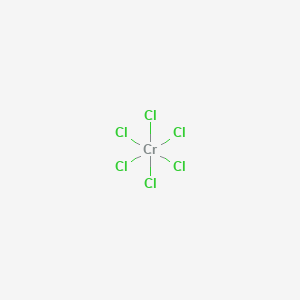
Chromium hexachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chromium hexachloride can be synthesized through the direct chlorination of chromium metal at high temperatures. The reaction typically involves passing chlorine gas over chromium metal at temperatures around 400-500°C. The reaction can be represented as follows: [ \text{Cr} + 3\text{Cl}_2 \rightarrow \text{CrCl}_6 ]
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of chromium oxide in the presence of a catalyst. The process involves heating chromium oxide with chlorine gas in the presence of a catalyst such as aluminum chloride. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: Chromium hexachloride undergoes various types of chemical reactions, including:
Oxidation: this compound is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced to lower oxidation states of chromium, such as chromium (III) chloride, using reducing agents like hydrogen gas or metal hydrides.
Substitution: this compound can undergo substitution reactions where the chloride ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include organic compounds like alcohols and aldehydes. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction Reactions: Reducing agents such as hydrogen gas or sodium borohydride are used under controlled conditions, often at elevated temperatures.
Substitution Reactions: Ligands such as ammonia or phosphines are used in substitution reactions, typically in an inert atmosphere to prevent oxidation.
Major Products Formed:
Oxidation: The major products include oxidized organic compounds and chromium (III) chloride.
Reduction: The primary product is chromium (III) chloride.
Substitution: The products depend on the ligands used, resulting in various chromium complexes.
Wissenschaftliche Forschungsanwendungen
Chromium hexachloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in studying oxidative stress and its effects on cellular processes.
Medicine: this compound is being investigated for its potential use in cancer treatment due to its strong oxidizing properties.
Industry: It is used in the production of dyes, pigments, and as a corrosion inhibitor in metal finishing processes.
Wirkmechanismus
Chromium hexachloride can be compared with other chromium compounds such as:
Chromium (III) chloride: Unlike this compound, chromium (III) chloride is a less reactive compound and is commonly used as a precursor in the synthesis of other chromium compounds.
Chromium (VI) oxide: Both this compound and chromium (VI) oxide are strong oxidizing agents, but chromium (VI) oxide is more commonly used in industrial applications due to its stability and ease of handling.
Uniqueness: this compound is unique due to its high reactivity and strong oxidizing properties, making it valuable in specific chemical and industrial processes where other chromium compounds may not be as effective.
Vergleich Mit ähnlichen Verbindungen
- Chromium (III) chloride
- Chromium (VI) oxide
- Chromium (II) chloride
Eigenschaften
CAS-Nummer |
14986-48-2 |
|---|---|
Molekularformel |
C13H29NO3S |
Molekulargewicht |
264.7 g/mol |
IUPAC-Name |
hexachlorochromium |
InChI |
InChI=1S/6ClH.Cr/h6*1H;/q;;;;;;+6/p-6 |
InChI-Schlüssel |
NMEWABUVUQJHDY-UHFFFAOYSA-H |
SMILES |
Cl[Cr](Cl)(Cl)(Cl)(Cl)Cl |
Kanonische SMILES |
Cl[Cr](Cl)(Cl)(Cl)(Cl)Cl |
Synonyme |
CHROMIUM(VI)CHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















